Paromomycin vs. Neomycin: Superior In Vitro Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE)
In a study of 134 carbapenem-resistant Enterobacteriaceae (CRE) clinical strains from multiple hospitals in China, paromomycin demonstrated an MIC50 of 4 μg/mL against CRE strains, which is twofold lower (more potent) than neomycin's MIC50 of 8 μg/mL [1]. Both compounds share the non-4,6-disubstituted deoxystreptamine (DOS) subclass and showed superior susceptibility rates compared to 4,6-disubstituted aminoglycosides like amikacin (55.2% susceptible), gentamicin (28.4% susceptible), and tobramycin (35.1% susceptible) [1]. This in vitro potency advantage, coupled with the fact that neither paromomycin nor neomycin is suitable for intravenous use in humans, makes paromomycin the preferred candidate for further investigation in CRE infection models and for the development of novel formulations [1].
| Evidence Dimension | MIC50 against carbapenem-resistant Enterobacteriaceae (CRE) clinical strains |
|---|---|
| Target Compound Data | MIC50 = 4 μg/mL; MIC90 >256 μg/mL; susceptibility rate 64.9% |
| Comparator Or Baseline | Neomycin: MIC50 = 8 μg/mL; MIC90 = 256 μg/mL; susceptibility rate 65.7% |
| Quantified Difference | Paromomycin MIC50 is 2-fold lower (more potent) than neomycin MIC50 (4 μg/mL vs. 8 μg/mL) |
| Conditions | Broth microdilution method; 134 CRE clinical strains carrying blaNDM, blaKPC-2, or blaIMP-4; breakpoints per la Société Française de Microbiologie |
Why This Matters
The twofold lower MIC50 provides a quantifiable potency advantage when selecting paromomycin over neomycin for antibacterial research programs targeting carbapenem-resistant Gram-negative pathogens.
- [1] Hu Y, Liu L, Zhang X, Feng Y, Zong Z. In vitro activity of neomycin, streptomycin, paromomycin and apramycin against carbapenem-resistant Enterobacteriaceae clinical strains. Front Microbiol. 2017;8:2275. DOI: 10.3389/fmicb.2017.02275 View Source
